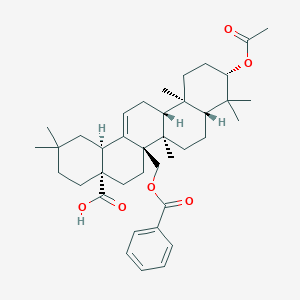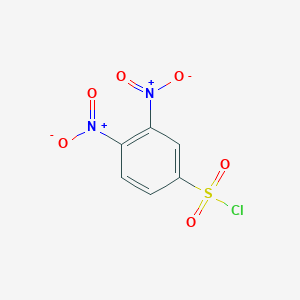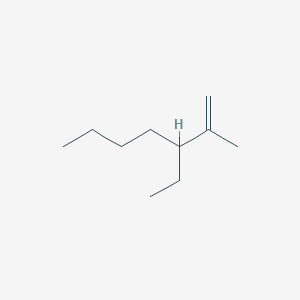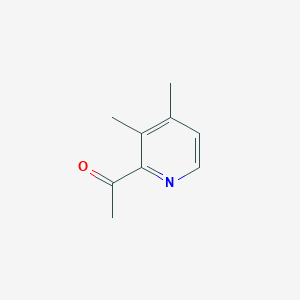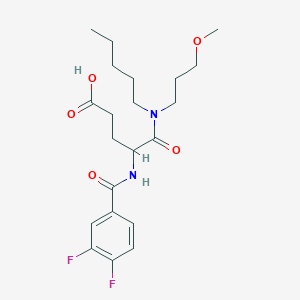
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DAPT and is used as a γ-secretase inhibitor. DAPT is known to inhibit the activity of the γ-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of amyloid-β (Aβ) peptides. The compound has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
作用机制
DAPT works by inhibiting the activity of the γ-secretase enzyme, which is involved in the processing of (+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid and the production of Aβ peptides. By inhibiting this enzyme, DAPT reduces the production of Aβ peptides and prevents their accumulation in the brain. DAPT has also been shown to affect other signaling pathways in cells, including the Notch signaling pathway.
生化和生理效应
DAPT has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the production of Aβ peptides, DAPT has been shown to affect the expression of several genes involved in neuronal development and function. DAPT has also been shown to affect the proliferation and differentiation of neural stem cells.
实验室实验的优点和局限性
One advantage of using DAPT in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of the γ-secretase enzyme in various cellular processes. However, one limitation of using DAPT is that it can be toxic to cells at high concentrations. Careful titration of the compound is necessary to ensure that the desired effects are observed without causing cell death.
未来方向
There are several future directions for research involving DAPT. One area of interest is the use of DAPT in combination with other compounds for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the use of DAPT in cancer research, particularly in combination with other chemotherapy agents. Finally, there is ongoing research into the development of new compounds that are more potent and selective inhibitors of the γ-secretase enzyme than DAPT.
合成方法
The synthesis of DAPT involves several steps, including the reaction of 3,4-difluorobenzoyl chloride with (3-methoxypropyl)pentylamine to form an intermediate product. This intermediate is then reacted with N-Boc-L-aspartic acid β-benzyl ester to form the final product, DAPT. The synthesis of DAPT is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
DAPT has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. The compound has been shown to inhibit the production of Aβ peptides, which are known to accumulate in the brains of Alzheimer's patients. DAPT has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
CAS 编号 |
111106-23-1 |
|---|---|
产品名称 |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid |
分子式 |
C21H30F2N2O5 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
4-[(3,4-difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30F2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) |
InChI 键 |
VSGDJDOYVKBTLL-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
规范 SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
同义词 |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5 -oxopentanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



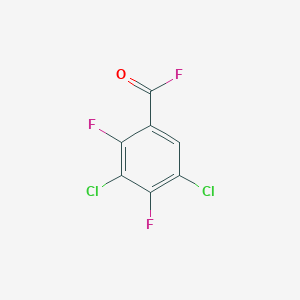
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
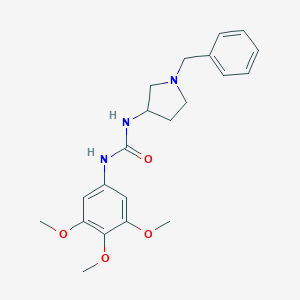
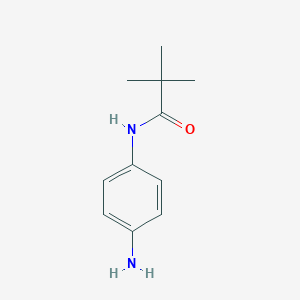
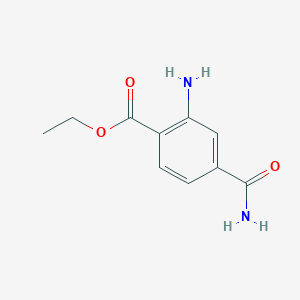
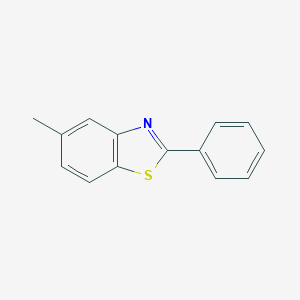
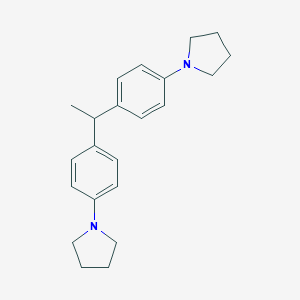
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
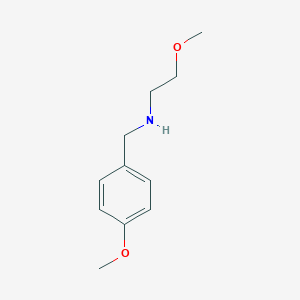
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
